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molecular formula C14H10FNOS B8376513 2-(4-Fluorophenyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 100638-27-5

2-(4-Fluorophenyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B8376513
M. Wt: 259.30 g/mol
InChI Key: DTRYUBNNSCCBKM-UHFFFAOYSA-N
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Patent
US05281592

Procedure details

To a suspension of 2-aminothiophenol (12.6 g) and o sodium acetate (23.6 g) in ethanol (150 ml) is added methyl α-bromo-4-fluorophenylacetate (23.6 g), and the mixture is stirred at room temperature overnight. After the solvent is distilled off, water is added to the residue. The resulting precipitate is separated by filtration, washed, dried, and then recrystallized from tetrahydrofuran-n-hexane to give 2-(4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine (21.7 as crystals. M.p. 216°-219° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
23.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].C([O-])(=O)C.[Na+].Br[CH:15]([C:20]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=1)[C:16](OC)=[O:17]>C(O)C>[F:26][C:23]1[CH:24]=[CH:25][C:20]([CH:15]2[C:16](=[O:17])[NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[S:8]2)=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
23.6 g
Type
reactant
Smiles
BrC(C(=O)OC)C1=CC=C(C=C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the solvent is distilled off
ADDITION
Type
ADDITION
Details
water is added to the residue
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is separated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from tetrahydrofuran-n-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1SC2=C(NC1=O)C=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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